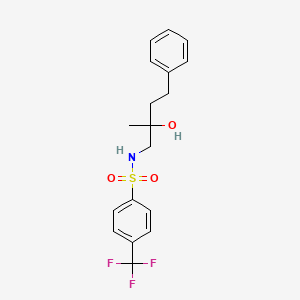

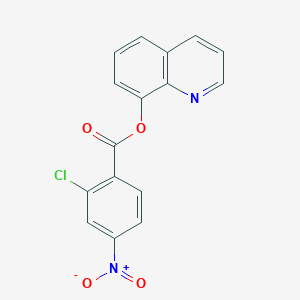

5-Formyl-2-methoxyphenyl 4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate involves a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline. The process is optimized using cupric oxide as a catalyst and a mixture of calcium carbonate with potassium carbonate as condensing agents. The optimal material ratio and reaction time have been identified to improve the yield, demonstrating the compound's accessible synthesis route (Lou Hong-xiang, 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been studied extensively. For instance, the crystal structure analysis of compounds with similar functional groups reveals their ability to form hydrogen-bonded sheets and rings, indicating potential for complex formation and interaction with other molecules, which could be relevant for understanding the structural properties of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (Jorge Trilleras et al., 2009).

Applications De Recherche Scientifique

Bacterial Degradation and Environmental Impact

5-Formyl-2-methoxyphenyl 4-chlorobenzoate, as part of compounds similar to 4-chlorobenzoate, plays a role in the bacterial degradation pathways of pollutants. For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl and produces 4-chlorobenzoate as a central intermediate in its metabolism. The study highlighted the transformation of 4-chlorobenzoate to 4-chlorocatechol, which undergoes a meta-cleavage pathway, resulting in various metabolites including chloroacetate. This pathway is integral to bioremediation efforts, demonstrating the environmental applications of such compounds in breaking down persistent organic pollutants (Arensdorf & Focht, 1995).

Corrosion Inhibition

The compound has close structural relatives that demonstrate significant inhibition efficiency in preventing the corrosion of metals. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed a high degree of corrosion inhibition on mild steel in hydrochloric acid, reaching an efficiency up to 98%. This suggests potential applications in industrial processes where metal preservation is critical (Bentiss et al., 2009).

Chemical Synthesis and Material Science

Derivatives of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate have been utilized in various chemical synthesis processes. For example, its derivatives are used in the synthesis of 1-(p-chlorobenzoyl)-5-methyoxy-3-indolyacetic acid, a potent anti-inflammatory drug, showcasing the compound’s importance in pharmaceutical manufacturing (Yamamoto, 1968). Furthermore, compounds like 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, which share structural similarities, have been studied for their crystal and molecular structures, providing insights into material science and engineering (Trilleras et al., 2009).

Pharmaceutical Development and Biological Activity

Several compounds structurally related to 5-Formyl-2-methoxyphenyl 4-chlorobenzoate have been synthesized and evaluated for their biological activities. For instance, derivatives like 2-{4-(2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1- yl}-2-oxoethoxy)phenyl}-3-(substituted phenyl)-1,3-thiazolidin-4-one have shown promising results in antimicrobial activity, indicating potential for pharmaceutical applications (Patel et al., 2013).

Propriétés

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-19-13-7-2-10(9-17)8-14(13)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXMFRWFXNLDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-2-methoxyphenyl 4-chlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)

![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2498993.png)